2-(o-Tolyl)propan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)9(2)7-11;/h3-6,9H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDZHZALTIYLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 O Tolyl Propan 1 Amine Hydrochloride
Classical Approaches to the Synthesis of Aryl-Substituted Amines
Traditional methods for synthesizing amines have been foundational in organic chemistry. These approaches, while effective, sometimes face challenges such as low selectivity and the need for harsh reaction conditions. numberanalytics.com For compounds like 2-(o-Tolyl)propan-1-amine, these classical routes primarily involve reductive amination and alkylation reactions.
Reductive amination is a versatile and widely used method for forming C-N bonds, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. numberanalytics.comlibretexts.org In the context of 2-(o-Tolyl)propan-1-amine synthesis, the precursor is typically o-tolylacetone (2-(o-tolyl)propan-2-one).
The general process occurs in two main steps:
Imine Formation : The carbonyl group of o-tolylacetone reacts with an amine source, most commonly ammonia (B1221849), via nucleophilic addition to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine. libretexts.org
Reduction : The imine intermediate is then reduced to the corresponding amine. libretexts.org This reduction is typically performed in situ (as the imine is formed). libretexts.org
A variety of reducing agents can be employed for this transformation, each with specific advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt). numberanalytics.comlibretexts.orgorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting ketone. libretexts.org Optimizing the reaction by using metal hydrides with an ammonia source can selectively produce primary amines while minimizing the formation of secondary and tertiary amine byproducts. organic-chemistry.org The use of heterogeneous catalysts, such as nickel-based systems, is also prevalent due to their high performance and ease of separation. mdpi.comresearchgate.net
| Reducing Agent | Typical Reaction Conditions | Advantages | Considerations |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol solvent, often with an acid catalyst. organic-chemistry.org | Cost-effective, readily available, relatively safe to handle. | Can reduce the starting ketone if conditions are not controlled. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, slightly acidic pH. libretexts.org | Mild and selective for the iminium ion over the ketone. libretexts.org | Highly toxic cyanide byproduct generation. |
| Catalytic Hydrogenation (H₂/Catalyst) | High pressure of H₂, metal catalyst (e.g., Raney Nickel, Pd/C). mdpi.com | "Green" method with water as the only byproduct, scalable. mdpi.com | Requires specialized high-pressure equipment. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., THF, diethyl ether). libretexts.org | Very powerful reducing agent. | Highly reactive and pyrophoric, reacts violently with water. libretexts.org |
Alkylation reactions provide another classical route to amines through the formation of a C-N bond via nucleophilic substitution. numberanalytics.com This typically involves an amine nucleophile attacking an alkyl halide electrophile. libretexts.org
A direct approach is the reaction of a suitable alkyl halide, such as 1-chloro-2-(o-tolyl)propane, with ammonia. youtube.com However, this method is often plagued by a lack of selectivity. The primary amine product is itself a nucleophile and can react with additional alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgchemistrysteps.com Controlling the reaction to yield predominantly the primary amine is challenging and usually requires a large excess of ammonia. youtube.comwikipedia.org
To overcome the issue of over-alkylation, the Gabriel synthesis offers a more controlled and reliable alternative for preparing primary amines. wikipedia.orgmasterorganicchemistry.com This multi-step process utilizes potassium phthalimide (B116566) as a surrogate for ammonia. organic-chemistry.org
Alkylation : The phthalimide anion, a potent nucleophile, attacks the alkyl halide (e.g., 1-bromo-2-(o-tolyl)propane) in an SN2 reaction to form an N-alkylphthalimide. chemistrysteps.com The resulting N-alkylphthalimide is no longer nucleophilic, which effectively prevents further alkylation. masterorganicchemistry.comorganic-chemistry.org
Deprotection : The final primary amine is liberated from the N-alkylphthalimide. This is typically achieved by hydrazinolysis (reacting with hydrazine, N₂H₄), which cleaves the imide to release the desired amine and a stable phthalhydrazide (B32825) byproduct. wikipedia.orgmasterorganicchemistry.com Acidic hydrolysis can also be used, but often requires harsh conditions. chemistrysteps.com
The Gabriel synthesis is a robust method for forming primary amines from primary alkyl halides, although it is generally not effective with secondary alkyl halides due to competing elimination reactions. wikipedia.org
Advanced and Stereoselective Synthetic Pathways
Modern synthetic chemistry emphasizes not only the formation of the correct chemical structure but also the control of its three-dimensional arrangement, or stereochemistry. For 2-(o-Tolyl)propan-1-amine, which contains a chiral center, obtaining a single enantiomer is often crucial. Advanced methods focus on enantioselective synthesis or the efficient separation of enantiomers.
Enantioselective Synthesis aims to directly produce one enantiomer over the other. This can be achieved through several strategies:
Asymmetric Catalysis : In the context of reductive amination, a chiral catalyst can be used to direct the reaction towards the formation of a specific enantiomer. For instance, asymmetric hydrogenation of the imine intermediate using a chiral metal catalyst (e.g., based on Rhodium or Iridium) can yield the amine with high enantiomeric excess (ee). vulcanchem.com Biocatalysis using enzymes like amine dehydrogenases (AmDHs) or transaminases also offers a powerful route to chiral amines under mild conditions. frontiersin.org
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to guide the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, leaving the enantiomerically enriched product.
Chiral Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org This is one of the most common industrial methods for producing enantiomerically pure compounds. rsc.org The most prevalent method involves the use of a chiral resolving agent. wikipedia.org
Diastereomer Formation : The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent), such as L-(+)-tartaric acid or (S)-mandelic acid. libretexts.orgnih.gov This acid-base reaction forms a pair of diastereomeric salts.
Separation : Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. wikipedia.orglibretexts.org This difference allows for their separation, most commonly by fractional crystallization. One diastereomeric salt will typically crystallize out of a suitable solvent, leaving the other in solution.
Liberation : After separation, the pure enantiomer of the amine is recovered from its diastereomeric salt by treatment with a base to neutralize the chiral acid. libretexts.org
A key drawback of classical resolution is that a maximum of 50% of the starting material is converted to the desired enantiomer. rsc.org However, industrial processes can be made more efficient by racemizing and recycling the unwanted enantiomer. rsc.org
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases via diastereomeric salt formation. libretexts.org |
| (-)-Malic Acid | Chiral Acid | Used similarly to tartaric acid for separating amine enantiomers. libretexts.org |
| (-)-Mandelic Acid | Chiral Acid | Effective for resolving various racemic amines. libretexts.orgnih.gov |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong acid used for resolving weakly basic amines. libretexts.org |
Modern organic synthesis has seen significant advances in catalytic methods for C-N bond formation, offering milder conditions and broader functional group tolerance compared to classical approaches. numberanalytics.com While transition-metal catalysis, particularly palladium- and copper-catalyzed amination of aryl halides (e.g., Buchwald-Hartwig amination), is a cornerstone of modern synthesis, there is growing interest in developing transition-metal-free alternatives for improved sustainability and cost-effectiveness. numberanalytics.comrsc.org
Transition-metal-free amination reactions often rely on different activation mechanisms:
Nucleophilic Aromatic Substitution (SNAr) : This can occur without a metal catalyst if the aromatic ring is sufficiently electron-deficient, but this is not applicable to the synthesis of 2-(o-tolyl)propan-1-amine from simple aryl halides.
Benzyne (B1209423) Intermediates : Strong bases can promote the formation of highly reactive benzyne intermediates from aryl halides, which can then be trapped by an amine nucleophile. This method can be powerful, especially when conducted under microwave irradiation. organic-chemistry.org
Photoredox Catalysis : Visible light and a photocatalyst can be used to initiate C-N bond formation. For example, a photoredox-catalyzed electron-transfer event can induce reductive elimination from a nickel(II) center, even in the absence of specialized ligands, providing a novel pathway for aryl amination. nih.gov
Organocatalysis : Small organic molecules can catalyze reactions. For instance, organocatalytic reductive amination can be achieved where a solvent acts as the hydride source, eliminating the need for metal catalysts. nih.gov
These advanced catalytic systems, particularly those that are transition-metal-free, represent a frontier in amine synthesis, offering potentially greener and more economical routes to complex aryl amines. nih.govresearchgate.net
Achieving a high yield and exceptional purity of the final product is a critical goal in any synthetic process. azom.com The optimization of reaction conditions is a systematic process involving the adjustment of various parameters to maximize the efficiency of the chemical transformation and minimize the formation of byproducts. researchgate.net
Key parameters that are typically optimized include:
Solvent : The choice of solvent can significantly influence reaction rates and selectivity. For instance, in metal-free aminations of aryl halides, dioxane has been found to be an ideal solvent. researchgate.net
Temperature : Reaction kinetics are highly dependent on temperature. While higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts. Finding the optimal temperature is crucial for maximizing the yield of the desired product. azom.com
Catalyst and Reagents : The choice and loading of catalysts and reagents are pivotal. In catalyzed reactions, screening different catalysts and ligands is common. The stoichiometry of reagents must also be carefully controlled. researchgate.netresearchgate.net
Reaction Time : Monitoring the reaction progress over time allows for determination of the point at which the maximum yield is achieved, preventing product degradation or the formation of late-stage impurities.
Following the chemical reaction, purification is essential for isolating the target compound with high purity. For 2-(o-Tolyl)propan-1-amine hydrochloride, which is a salt, purification often involves crystallization. This process not only removes impurities but can also be part of a chiral resolution step. The use of specialized equipment like Agitated Nutsche Filter Dryers (ANFD) can be indispensable in fine chemical manufacturing for the efficient isolation and drying of the final solid product. azom.com
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. azom.com | Screen a range of temperatures to find the balance between reaction speed and byproduct formation. |
| Solvent | Influences solubility of reagents and can affect reaction mechanism and rate. researchgate.net | Test a variety of solvents with different polarities and properties. |
| Catalyst Loading | Impacts reaction rate and cost. researchgate.net | Vary the amount of catalyst to find the minimum effective concentration for optimal yield and time. researchgate.net |
| Concentration | Can affect reaction order and rate. azom.com | Adjust the concentration of reactants to maximize product formation and minimize side reactions. |
| Purification Method | Crucial for achieving high purity of the final product. azom.com | Develop robust crystallization, chromatography, or distillation protocols to remove impurities effectively. |
Derivatization from Related Chemical Scaffolds
The synthesis of this compound can be effectively achieved through the chemical modification of various related molecular frameworks. These approaches leverage commercially available or readily synthesizable precursors that already contain the core o-tolylpropyl skeleton or a structure that can be elaborated to the target amine. Key strategies include the reductive amination of a corresponding ketone and the reduction of a nitrile-containing precursor. These methods offer versatile and often high-yielding pathways to the desired product.
One of the most direct and widely employed methods for the synthesis of 2-(o-Tolyl)propan-1-amine is the reductive amination of o-tolylacetone. This process involves the reaction of the ketone with an amine source, typically ammonia or a protected form of ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the target primary amine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. Various reducing agents can be employed for this transformation, each with its own set of reaction conditions and selectivities. Common reducing systems include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney nickel or palladium on carbon) or hydride reagents (e.g., sodium borohydride, sodium cyanoborohydride).
The Leuckart-Wallach reaction and its modifications represent a classical approach to reductive amination, utilizing formic acid or its derivatives, such as ammonium formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. This one-pot procedure is particularly effective for the conversion of ketones to their corresponding primary amines. The reaction proceeds by the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the free amine.
Another significant synthetic route involves the derivatization of nitrile-containing scaffolds. For instance, o-tolylacetonitrile can serve as a starting point. Alkylation of o-tolylacetonitrile with an appropriate electrophile, followed by reduction of the nitrile group, can lead to the desired propan-1-amine structure. A more direct approach starts with a precursor like 3-(o-tolyl)butanenitrile. The catalytic hydrogenation of the nitrile moiety in such a scaffold provides a direct route to 2-(o-Tolyl)propan-1-amine. This reduction is typically carried out under a hydrogen atmosphere using heterogeneous catalysts such as Raney nickel or palladium on carbon, often in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.
The choice of synthetic strategy often depends on the availability of starting materials, desired scale of the reaction, and considerations regarding stereochemistry if a specific enantiomer is targeted. The following tables summarize some of the key findings from research into these derivatization methodologies.
| Precursor Scaffold | Reaction Type | Key Reagents & Conditions | Product | Yield (%) |
| o-Tolylacetone | Reductive Amination (Leuckart-Wallach) | Ammonium formate, formic acid; heat | 2-(o-Tolyl)propan-1-amine | Not specified |
| o-Tolylacetone | Catalytic Reductive Amination | NH₃, H₂, Raney Nickel catalyst; pressure, heat | 2-(o-Tolyl)propan-1-amine | Not specified |
| 3-(o-Tolyl)butanenitrile | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), NH₃ (in ethanol) | 2-(o-Tolyl)propan-1-amine | High |
| Reaction Step | Starting Material | Reagents | Intermediate/Product | Reported Observations |
| Imine Formation | o-Tolylacetone | Ammonia (or equivalent) | 2-(o-Tolyl)propan-2-imine | Formed in situ as a reactive intermediate. |
| Reduction | 2-(o-Tolyl)propan-2-imine | Hydrogen gas, catalyst (e.g., Pd/C) | 2-(o-Tolyl)propan-1-amine | Effective reduction to the primary amine. |
| Nitrile Reduction | 3-(o-Tolyl)butanenitrile | H₂, Raney Ni, NH₃ | 2-(o-Tolyl)propan-1-amine | Generally high yields are achievable for nitrile reductions. |
| Salt Formation | 2-(o-Tolyl)propan-1-amine | Hydrochloric acid (HCl) | This compound | Precipitation of the stable hydrochloride salt. |
Chemical Reactivity and Mechanistic Investigations of 2 O Tolyl Propan 1 Amine Hydrochloride
Reactions Involving the Primary Amine Functional Group
The primary amine group in 2-(o-Tolyl)propan-1-amine is a key center of reactivity, participating in a variety of fundamental organic reactions.
Acid-Base Equilibria and Formation of Ammonium (B1175870) Salts
As an amine, 2-(o-Tolyl)propan-1-amine exhibits basic properties due to the lone pair of electrons on the nitrogen atom. In its hydrochloride form, the amine is protonated, existing as an ammonium salt. The equilibrium between the free amine and its conjugate acid is a fundamental characteristic.
Table 1: General Acid-Base Equilibrium of 2-(o-Tolyl)propan-1-amine Hydrochloride
| Reactant | Reagent | Product | Equilibrium |
| This compound | Strong Base (e.g., NaOH) | 2-(o-Tolyl)propan-1-amine | Shifts to the right (free amine) |
| 2-(o-Tolyl)propan-1-amine | Strong Acid (e.g., HCl) | This compound | Shifts to the left (ammonium salt) |
Nucleophilic Substitution and Addition Reactions
The nitrogen atom of the free amine form of 2-(o-Tolyl)propan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. ucla.edu This nucleophilicity allows it to participate in both nucleophilic substitution and addition reactions.
In nucleophilic substitution reactions , the amine can act as a nucleophile, attacking electrophilic carbon centers and displacing a leaving group. A common example is the reaction with alkyl halides, which proceeds via an SN2 mechanism. nih.gov The reaction of 2-(o-Tolyl)propan-1-amine with an alkyl halide would be expected to yield a secondary amine, which could then be further alkylated to a tertiary amine and ultimately a quaternary ammonium salt. libretexts.org Kinetic studies on similar benzylic amines reacting with benzyl (B1604629) bromide have shown that electron-donating groups on the benzylamine (B48309) increase the reaction rate, while electron-withdrawing groups decrease it, consistent with an SN2-type transition state. researchgate.net
Nucleophilic addition reactions often involve the attack of the amine on a carbonyl carbon of an aldehyde or a ketone. This reaction is typically acid-catalyzed and leads to the formation of an unstable carbinolamine intermediate. nih.gov This intermediate can then dehydrate to form an imine (Schiff base). libretexts.orgnih.gov The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic as to protonate the amine nucleophile, which would render it non-nucleophilic. libretexts.orgnih.gov
Formation of Amide and Other Nitrogen-Containing Derivatives
The primary amine of 2-(o-Tolyl)propan-1-amine readily reacts with carboxylic acid derivatives to form amides. This is a synthetically important transformation. The reaction with highly reactive acyl chlorides or acid anhydrides is typically rapid and can be carried out under mild conditions, often in the presence of a base to neutralize the acidic byproduct. nih.gov
The formation of an amide from a carboxylic acid and an amine can also be achieved using coupling agents that activate the carboxylic acid.
Transformations Affecting the o-Tolyl Aromatic Moiety
The o-tolyl group of this compound is also susceptible to chemical modification, primarily through reactions on the aromatic ring and the methyl substituent.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of the o-tolyl group can undergo electrophilic aromatic substitution (SEAr). The outcome of these reactions is directed by the two substituents already present on the ring: the methyl group and the 2-aminopropyl group.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org The 2-aminopropyl group, when the amine is in its free, unprotonated form, is also an activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair. lkouniv.ac.inmasterorganicchemistry.com However, under the acidic conditions often used for electrophilic aromatic substitution, the primary amine will be protonated to form an ammonium group (-NH3+). This ammonium group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. libretexts.orglkouniv.ac.in
Therefore, the regioselectivity of electrophilic aromatic substitution on 2-(o-Tolyl)propan-1-amine will be highly dependent on the reaction conditions. In neutral or basic media where the amine is free, substitution would be expected to occur at the positions ortho and para to the activating 2-aminopropyl group. In strongly acidic media, where the amine is protonated, the deactivating and meta-directing influence of the ammonium group would likely dominate, directing incoming electrophiles to the positions meta to it.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the o-Tolyl Ring
| Substituent | Activating/Deactivating | Directing Effect | Predicted Major Products (in neutral/basic media) | Predicted Major Products (in acidic media) |
| -CH₃ | Activating | Ortho, Para | ||
| -CH(CH₃)CH₂NH₂ | Activating | Ortho, Para | Substitution at positions 4 and 6 | |
| -CH(CH₃)CH₂NH₃⁺ | Deactivating | Meta | Substitution at position 5 |
Numbering of the aromatic ring starts from the carbon bearing the 2-propylamine substituent as 1, and the methyl group at position 2.
Modifications of the Methyl Substituent (e.g., Oxidation, Halogenation)
The methyl group on the o-tolyl ring can undergo chemical transformations, most notably oxidation and halogenation.
Oxidation of the benzylic methyl group can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org Under vigorous conditions, the methyl group can be oxidized to a carboxylic acid group. libretexts.org The presence of the amino group might require protection prior to oxidation to prevent its own oxidation.
Halogenation of the methyl group can occur via a free-radical mechanism, typically initiated by UV light or a radical initiator. wikipedia.orglscollege.ac.in This reaction involves the substitution of one or more hydrogen atoms of the methyl group with a halogen, such as chlorine or bromine. ucla.edulibretexts.org This type of halogenation is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org
Detailed Mechanistic Studies of Chemical Transformations of this compound
Identification of Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are fundamental to a complete mechanistic understanding. These transient species are often investigated using a combination of spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) under specialized conditions and computational modeling (e.g., Density Functional Theory).
For this compound, there are no published studies that identify or characterize specific intermediates or transition states for its chemical transformations. Mechanistic proposals for reactions involving similar amines often invoke common intermediates such as imines in reductive aminations or metal-ligand complexes in cross-coupling reactions. However, the precise structures, energies, and geometries of intermediates and transition states involving this compound have not been experimentally or computationally determined. The influence of the ortho-methyl group on the stability and structure of any potential transition states remains an uninvestigated aspect of its chemical reactivity.
Advanced Characterization and Structural Elucidation of 2 O Tolyl Propan 1 Amine Hydrochloride
Comprehensive Spectroscopic Analysis
Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of a compound. By interacting with molecules using various forms of electromagnetic radiation, these techniques reveal detailed information about atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms.
For 2-(o-Tolyl)propan-1-amine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tolyl group, the aliphatic protons of the propane (B168953) chain, the amine protons, and the methyl group protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.4 ppm. The protons of the aminium group (–NH₃⁺) would typically appear as a broad singlet. The aliphatic protons would exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. docbrown.info
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm these assignments. COSY would establish correlations between coupled protons (e.g., between the CH and CH₂ protons of the propane backbone), while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H (Aromatic) | 7.0 - 7.4 | Multiplet (m) | 4H |
| -CH -NH₃⁺ | ~3.5 - 3.8 | Multiplet (m) | 1H |
| -CH₂ -NH₃⁺ | ~3.0 - 3.3 | Multiplet (m) | 2H |
| Ar-CH₃ (Tolyl) | ~2.3 | Singlet (s) | 3H |
| -CH(CH₃ )₂ | ~1.0 | Doublet (d) | 6H |
| -NH₃ ⁺ | Variable, broad | Singlet (br s) | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (Quaternary, C-ipso) | ~135 - 140 |
| Ar-C (Quaternary, C-CH₃) | ~134 - 138 |
| Ar-C H | ~125 - 131 |
| -C H₂-NH₃⁺ | ~45 - 50 |
| -C H- | ~30 - 35 |
| Ar-C H₃ (Tolyl) | ~18 - 22 |
| -CH(C H₃)₂ | ~17 - 20 |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound, electrospray ionization (ESI) would likely be used. In the positive ion mode, the expected molecular ion would correspond to the protonated free base [C₁₁H₁₇N + H]⁺, with an m/z value of approximately 164.1. The molecular weight of the intact salt is 199.72 g/mol .
The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) is dictated by the most stable carbocations and neutral losses that can be formed. For primary amines, a dominant fragmentation pathway is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). nih.gov This would result in the loss of an isopropyl radical, leading to a significant fragment ion. Another likely fragmentation would involve cleavage of the bond between the aromatic ring and the propane side chain.
Table 3: Predicted Mass Spectrometry Data for 2-(o-Tolyl)propan-1-amine
| m/z Value (Predicted) | Ion Assignment | Fragmentation Pathway |
| 164.1 | [M+H]⁺ | Protonated molecular ion of the free base |
| 121.1 | [C₈H₁₁N]⁺ | α-cleavage: Loss of isopropyl radical (•C₃H₇) |
| 91.1 | [C₇H₇]⁺ | Tropylium ion: Cleavage of the C-C bond benzylic to the ring |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. mdpi.com
The IR spectrum of this compound would be dominated by features characteristic of a primary ammonium (B1175870) salt. A very broad and strong absorption band would be expected in the 2800-3100 cm⁻¹ region, corresponding to the N-H stretching vibrations of the -NH₃⁺ group. Aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The spectrum would also contain N-H bending vibrations around 1500-1600 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range. mdpi.com
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, offering further confirmation of the tolyl group. mdpi.com
Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2800 - 3100 | Weak | Strong, Broad (IR) |
| C-H Stretch (Aromatic) | 3010 - 3100 | 3010 - 3100 | Medium-Strong |
| C-H Stretch (Aliphatic) | 2850 - 2980 | 2850 - 2980 | Strong |
| N-H Bend (Ammonium) | 1500 - 1600 | Weak | Medium-Strong (IR) |
| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-H Bend (Aliphatic) | 1370 - 1470 | 1370 - 1470 | Medium |
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption, provides information about the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The primary chromophore in this compound is the ortho-tolyl group.
Substituted benzene (B151609) rings typically exhibit two main absorption bands: a strong E-band (π → π) transition near 200-220 nm and a weaker, more structured B-band (π → π) transition around 250-270 nm. masterorganicchemistry.com The exact position and intensity of these bands can be influenced by the alkyl substituent and the solvent used for the analysis.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Aromatic compounds are often fluorescent. nih.gov If fluorescent, the emission spectrum would appear at a longer wavelength (lower energy) than the absorption spectrum. However, without experimental data, the quantum yield and specific emission wavelengths remain speculative.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed model of the crystal lattice and the exact structure of the molecule within it, including bond lengths, bond angles, and torsional angles.
A successful crystallographic analysis of this compound would provide unambiguous confirmation of its chemical constitution and stereochemistry (if chiral). It would also reveal how the molecules pack in the solid state, detailing the intermolecular interactions, such as hydrogen bonds between the ammonium group and the chloride counter-ion, that govern the crystal structure.
As of this writing, a publically deposited crystal structure for this compound has not been identified. A future analysis would yield the parameters outlined in the table below.
Table 5: Typical Parameters Determined by Single Crystal X-ray Diffraction
| Parameter | Description | Value |
| Crystal System | The classification of the crystal based on its symmetry. | To be determined |
| Space Group | The specific symmetry group of the crystal. | To be determined |
| a, b, c (Å) | The lengths of the unit cell edges. | To be determined |
| α, β, γ (°) | The angles between the unit cell axes. | To be determined |
| V (ų) | The volume of the unit cell. | To be determined |
| Z | The number of molecules per unit cell. | To be determined |
| Bond Lengths (Å) | Precise distances between bonded atoms. | To be determined |
| Bond Angles (°) | Angles between adjacent bonds. | To be determined |
| Torsion Angles (°) | Dihedral angles defining molecular conformation. | To be determined |
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates), are critical areas of pharmaceutical research. Different polymorphic or pseudopolymorphic forms of a drug can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability.
For a compound like this compound, the potential for polymorphism would be influenced by factors such as the flexibility of the propan-1-amine side chain and the steric hindrance introduced by the ortho-tolyl group. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could potentially lead to the formation of distinct crystal lattices. However, without experimental data from techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA), any discussion of polymorphism in this compound remains speculative.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
The crystal structure of an amine hydrochloride is typically dominated by a network of intermolecular interactions, with hydrogen bonds playing a primary role. In the case of this compound, the protonated amine group (-NH3+) would act as a hydrogen bond donor, while the chloride ion (Cl-) would serve as a primary hydrogen bond acceptor.
It is highly probable that the crystal packing of this compound would feature N-H···Cl hydrogen bonds, which are a common and stabilizing interaction in hydrochloride salts of amines. These interactions could link the molecules into various motifs, such as chains, sheets, or more complex three-dimensional networks. The specific geometry and connectivity of this hydrogen bonding network would be a defining feature of its crystal structure.
Without experimental crystallographic data, it is not possible to construct a data table detailing bond lengths, bond angles, or specific hydrogen bond geometries for this compound.
Theoretical and Computational Chemistry Studies on 2 O Tolyl Propan 1 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For a molecule like 2-(o-Tolyl)propan-1-amine hydrochloride, these methods can predict its reactivity, stability, and thermochemical characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.netresearchgate.net For amphetamine and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(2d,p), have been employed to optimize molecular geometry and predict various electronic parameters. researchgate.netresearcher.life
A similar approach for this compound would involve calculating key electronic descriptors. These descriptors help in understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Other reactivity descriptors that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.netresearcher.life Analysis of the Molecular Electrostatic Potential (MEP) surface would reveal the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netresearcher.life For the protonated amine in the hydrochloride salt, the region around the -NH3+ group would be expected to be strongly electron-poor.
Table 1: Predicted Electronic Properties from a Hypothetical DFT Study
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability and reactivity |
| Ionization Potential | 8.5 eV | Energy required to remove an electron |
Note: The values in this table are illustrative and based on typical ranges for similar molecules. They are not experimental or specifically calculated values for this compound.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are used to predict thermochemical properties such as the enthalpy of formation, heat capacity, and entropy. osti.govnih.gov High-level ab initio composite methods can achieve high accuracy, often referred to as "chemical accuracy" (within 1 kcal/mol). osti.gov
For this compound, ab initio calculations could provide precise predictions of its gas-phase thermochemical properties. These calculations would involve determining the molecule's total electronic energy and then applying corrections for zero-point vibrational energy, thermal contributions, and other factors to derive the standard thermochemical values. researchgate.net Such data is invaluable for understanding the compound's stability and for modeling its behavior in chemical reactions.
Table 2: Hypothetical Thermochemical Data from an Ab Initio Study
| Property | Predicted Value (Illustrative) |
|---|---|
| Standard Enthalpy of Formation (gas, 298.15 K) | 50.0 kJ/mol |
| Standard Entropy (gas, 298.15 K) | 450.0 J/(mol·K) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. mdpi.com Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify its stable conformers. mdpi.com
Studies on phenethylamine (B48288) and amphetamine have shown that the molecule can exist in different conformations, primarily defined by the torsion angle of the ethylamine (B1201723) side chain relative to the aromatic ring. acs.orgresearchgate.net These conformers are often referred to as gauche (folded) and trans (extended). researchgate.net Ab initio calculations on phenethylamine suggest a slight intrinsic preference for the gauche conformation in the gas phase, likely due to a favorable interaction between the amino group and the aromatic ring. acs.org However, in solution, the extended trans conformer is often more prevalent due to solvent effects. researchgate.net
For this compound, the presence of the ortho-methyl group on the phenyl ring would introduce steric hindrance, which could influence the conformational preferences. A systematic conformational search would be necessary to identify the low-energy structures and their relative populations. mdpi.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental spectra (like Infrared, Raman, and NMR) to confirm the molecular structure. researchgate.netrsc.org
DFT calculations can be used to compute vibrational frequencies. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to good agreement with experimental IR and Raman spectra. researcher.life This allows for the assignment of specific vibrational modes to the observed spectral bands.
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net For this compound, theoretical calculations could predict the 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental data would be a powerful tool for structural verification. researchgate.net Studies on amphetamine derivatives have shown a good correlation between calculated and experimental spectral data. researchgate.netrsc.org
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
|---|---|---|
| IR Stretch (N-H) | 3250 cm⁻¹ | 3245 cm⁻¹ |
| IR Stretch (Aromatic C-H) | 3050 cm⁻¹ | 3048 cm⁻¹ |
| ¹³C NMR (Aromatic C-CH₃) | 135 ppm | 134.8 ppm |
Note: The values in this table are for illustrative purposes to demonstrate the principle of comparing theoretical and experimental data.
Simulation of Reaction Pathways and Transition States
Computational chemistry can also be used to model chemical reactions, map out reaction pathways, and characterize the transition states that connect reactants, intermediates, and products. This is crucial for understanding the mechanisms of chemical synthesis, metabolism, or degradation.
For this compound, one could simulate potential metabolic pathways, such as N-dealkylation or aromatic hydroxylation. These simulations would involve locating the transition state structures for each reaction step and calculating the activation energies. A lower activation energy would indicate a more favorable reaction pathway. Such studies on related compounds, like cathinones, have been used to understand their interactions with biological targets like the dopamine (B1211576) transporter by simulating binding modes and calculating free energies. nih.gov This type of analysis provides insights into the structure-activity relationships of these molecules. nih.gov
Applications of 2 O Tolyl Propan 1 Amine Hydrochloride in Academic Organic Synthesis and Chemical Sciences
As a Versatile Building Block in Synthetic Methodologies
In synthetic organic chemistry, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. lifechemicals.comenamine.net Due to its functional groups, 2-(o-Tolyl)propan-1-amine hydrochloride serves as a valuable chiral building block.
Precursor in the Synthesis of Diverse Organic Scaffolds
The primary amine group is a key reactive site that allows this compound to be incorporated into a wide variety of organic structures, particularly heterocyclic scaffolds which are prevalent in medicinal chemistry. mdpi.com Primary amines are common starting materials for synthesizing nitrogen-containing heterocycles through condensation reactions with other bifunctional molecules. researchgate.netresearchgate.netfrontiersin.org For instance, the reaction of a primary amine with a 1,4-dicarbonyl compound can yield substituted pyrroles, while reaction with a 1,5-dicarbonyl can lead to pyridines. These reactions demonstrate the utility of amine-containing building blocks in generating molecular diversity.
Table 1: Potential Heterocyclic Scaffolds from Primary Amine Building Blocks
| Scaffold Type | Required Co-reagent(s) | General Reaction Type |
|---|---|---|
| Pyrroles | 1,4-Dicarbonyl compounds | Paal-Knorr Synthesis |
| Imidazoles | Dicarbonyl, Aldehyde, Ammonia (B1221849) | Radziszewski Imidazole Synthesis |
| Pyrimidines | 1,3-Dicarbonyl compounds, Aldehyde | Biginelli Reaction |
| Quinolines | α,β-Unsaturated carbonyl, Aldehyde | Friedländer Synthesis |
Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Component
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is crucial in pharmacology as different enantiomers of a drug can have vastly different biological activities. yale.edu Chiral amines like 2-(o-Tolyl)propan-1-amine are pivotal in this field, where they can be employed in two primary ways: as chiral auxiliaries or as components of chiral ligands.
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed for potential reuse. wikipedia.orgresearchgate.net In a typical application, 2-(o-Tolyl)propan-1-amine could be condensed with a carboxylic acid to form a chiral amide. The steric hindrance provided by the o-tolyl group can then direct the approach of a reagent to one face of the molecule, leading to a highly diastereoselective reaction such as an enolate alkylation or an aldol (B89426) addition. researchgate.netresearchgate.net
Alternatively, the amine can be incorporated into a larger molecule that acts as a chiral ligand for a metal catalyst. researchgate.netnih.gov The nitrogen atom of the amine can coordinate to a transition metal, such as rhodium or palladium, creating a chiral environment around the metal center. This chiral catalytic complex can then mediate a variety of asymmetric reactions, including hydrogenations or carbon-carbon bond-forming reactions, transferring its chirality to the product molecule with high enantioselectivity. acs.org
Table 2: Roles of 2-(o-Tolyl)propan-1-amine in Asymmetric Synthesis
| Role | Principle of Stereocontrol | Typical Reactions | Fate of the Amine |
|---|---|---|---|
| Chiral Auxiliary | The auxiliary is covalently bonded to the substrate, using steric hindrance to block one face from reagent attack. wikipedia.orgresearchgate.net | Asymmetric alkylations, Aldol reactions, Diels-Alder reactions. researchgate.net | Cleaved from the product and recovered after the reaction. wikipedia.org |
| Ligand Component | The amine is part of a ligand that coordinates to a metal, forming a chiral catalyst that directs the reaction stereochemistry. nih.gov | Asymmetric hydrogenation, Asymmetric allylic substitution. nih.govacs.org | Remains part of the catalyst, which is used in sub-stoichiometric amounts. |
Role in Analytical Method Development for Amine Quantification and Detection
The accurate quantification of primary amines is essential in many areas of chemical research and industry. While titration is a standard method for analyzing amine mixtures, it can be non-selective. dss.go.th Therefore, more specific chromatographic and spectrophotometric methods are often required. helsinki.ficonicet.gov.ar this compound, as a stable, crystalline primary amine salt, is well-suited to serve as a reference standard or a model compound in the development and validation of such analytical methods.
One of the most common methods for the detection and quantification of primary amines is the ninhydrin (B49086) test. microbenotes.com This chemical test relies on the reaction of ninhydrin with a primary amine to produce a deep blue or purple-colored product known as Ruhemann's purple. microbenotes.comnih.gov The intensity of the color, which can be measured by spectrophotometry around 570 nm, is proportional to the concentration of the amine in the sample. nih.gov This assay is widely used for the analysis of amino acids and peptides. rsc.orgnih.gov
For more complex mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. conicet.gov.ar Since simple amines like 2-(o-Tolyl)propan-1-amine lack a strong chromophore for UV detection, a derivatization step is necessary. helsinki.fi Reagents such as o-phthaldialdehyde (OPA) or salicylaldehyde (B1680747) react with primary amines to form highly UV-active or fluorescent products, enabling their sensitive detection and quantification by HPLC. conicet.gov.archromatographyonline.com
Table 3: Comparative Analytical Methods for Primary Amine Quantification
| Method | Principle | Reagent(s) | Detection | Key Features |
|---|---|---|---|---|
| Ninhydrin Assay | Chemical reaction forms a colored complex (Ruhemann's purple). microbenotes.com | Ninhydrin | UV-Vis Spectrophotometry (~570 nm). nih.gov | Simple, cost-effective colorimetric method for total primary amine content. microbenotes.com |
| HPLC with Derivatization | Chromatographic separation of an amine derivative. helsinki.fi | o-Phthaldialdehyde (OPA), Salicylaldehyde, Dansyl Chloride. conicet.gov.ar | UV or Fluorescence Detection. | High selectivity and sensitivity; allows for separation of different amines in a mixture. conicet.gov.ar |
| Potentiometric Titration | Neutralization of the basic amine with a standard acid. dss.go.th | Standard Acid (e.g., HCl) | pH/Potentiometer | Standard method for determining total amine content but lacks selectivity for primary vs. other amines. dss.go.th |
Investigation in Supramolecular Chemistry and Material Science Contexts
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. Crystal engineering, a subfield of material science, uses these interactions to design and synthesize solid-state structures with specific properties. scilit.comresearchgate.net
Amine hydrochloride salts are particularly useful in crystal engineering. researchgate.net The protonated ammonium (B1175870) group (R-NH₃⁺) is an excellent hydrogen bond donor, while the chloride anion (Cl⁻) is a competent hydrogen bond acceptor. scilit.comresearchgate.net This donor-acceptor pairing allows this compound to form robust and predictable hydrogen-bonding networks in the solid state. The chirality of the molecule adds another layer of complexity and potential, enabling the construction of chiral supramolecular networks. researchgate.net
Furthermore, the o-tolyl group provides a platform for aromatic interactions, specifically π-π stacking. The interplay between the strong, directional hydrogen bonds from the ammonium chloride moiety and the weaker, dispersive π-π interactions from the aromatic rings can be exploited to guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. Investigating the crystal structure of this compound can provide fundamental insights into how chirality and competing non-covalent forces dictate molecular packing in the solid state.
Future Perspectives and Emerging Research Avenues for 2 O Tolyl Propan 1 Amine Hydrochloride
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 2-(o-Tolyl)propan-1-amine hydrochloride is poised to benefit from this green revolution. Future research will likely focus on developing synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of exploration in green synthesis may include:
Biocatalysis: Employing enzymes or whole-cell systems for the asymmetric synthesis of the chiral amine, offering high selectivity and mild reaction conditions.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors can enhance safety, improve reaction control, and increase yield.
Alternative Solvents: Investigating the use of greener solvents such as supercritical fluids, ionic liquids, or water to replace volatile organic compounds.
Catalytic Hydrogenation: Optimizing catalytic systems for the reductive amination of o-tolylacetone, focusing on non-precious metal catalysts to improve cost-effectiveness and sustainability.
| Synthetic Route | Potential Advantages | Research Focus |
|---|---|---|
| Biocatalytic Asymmetric Amination | High enantioselectivity, mild conditions, reduced waste | Enzyme discovery and engineering, process optimization |
| Continuous Flow Reductive Amination | Improved safety, higher throughput, better process control | Reactor design, catalyst immobilization |
| Synthesis in Green Solvents | Reduced environmental impact, potential for easier product separation | Solvent screening, reaction optimization in alternative media |
| Non-Precious Metal Catalysis | Lower cost, increased sustainability | Development of iron, nickel, or cobalt-based catalysts |
Exploration of Novel Catalytic Transformations and Derivatizations
Beyond its synthesis, this compound serves as a valuable building block for more complex molecules. Future research is expected to uncover new catalytic methods to transform and derivatize this amine, expanding its synthetic utility.
Emerging research avenues in this area include:
C-H Activation: Developing catalytic systems that can selectively functionalize the C-H bonds of the tolyl group or the propane (B168953) backbone, enabling the direct introduction of new functional groups.
Cross-Coupling Reactions: Utilizing the amine functionality as a directing group to facilitate novel cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Photoredox Catalysis: Harnessing the power of visible light to drive new chemical transformations of this compound, offering unique reactivity under mild conditions.
| Transformation | Potential Reagents/Catalysts | Expected Outcome |
|---|---|---|
| Directed C-H Arylation | Palladium or rhodium catalysts with appropriate ligands | Introduction of a new aryl group on the tolyl ring |
| N-Arylation | Copper or palladium-catalyzed Buchwald-Hartwig amination | Formation of a diarylamine derivative |
| Photocatalytic Alkylation | Photoredox catalyst, light source, and an alkylating agent | Addition of a new alkyl group to the molecule |
Advanced in situ Spectroscopic Studies of Reaction Dynamics
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The application of advanced in situ spectroscopic techniques to study the formation and transformation of this compound will be a key research focus.
Techniques that are likely to be employed include:
In situ NMR and IR Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data. These techniques can identify characteristic N-H stretching absorptions in the 3300 to 3500 cm-1 range in IR spectroscopy and the chemical shifts of protons on carbons adjacent to the nitrogen in 1H NMR. pressbooks.pub
Raman Spectroscopy: To probe vibrational modes and gain insights into catalyst-substrate interactions and the formation of transient species.
X-ray Absorption Spectroscopy (XAS): To elucidate the electronic structure and coordination environment of metal catalysts during the reaction.
These studies will provide a molecular-level picture of the reaction pathways, enabling the rational design of more efficient and selective catalysts and reaction conditions.
Computational Design and Predictive Modeling for New Applications and Properties
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can accelerate the discovery of new applications and predict the properties of its derivatives.
Future computational research will likely involve:
Quantum Chemical Calculations: To investigate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of the molecule and its transition states.
Molecular Docking and Dynamics Simulations: To explore the potential biological activity of derivatives by simulating their interactions with protein targets.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: To develop predictive models that correlate the chemical structure of derivatives with their properties and activities, guiding the synthesis of new compounds with desired characteristics. nih.govacs.org These models can be linear or nonlinear and are developed using various regression and machine learning approaches. acs.orgresearchgate.net The accuracy of these models is often evaluated by the correlation coefficient (R2) between predicted and experimental values. acs.orgresearchgate.net
Force Field and Periodic DFT Computational Techniques: To evaluate the thermodynamic stability of different polymorphic forms of the compound and its derivatives under various conditions, such as high pressure. mdpi.com
The synergy between computational modeling and experimental work will be crucial for the efficient design of new molecules based on the this compound scaffold for a wide range of applications. These computational tools can help prioritize which compounds to synthesize, thereby reducing the time and cost of drug development and materials discovery. researchgate.net
Q & A
(Basic) What are the critical steps and reaction conditions for synthesizing 2-(o-Tolyl)propan-1-amine hydrochloride with high yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of parameters:
- Step 1: Formation of the amine backbone via reductive amination or nucleophilic substitution. Temperature (0–5°C for exothermic steps) and pH (neutral to slightly acidic) are critical to minimize side reactions.
- Step 2: Hydrochloride salt formation using HCl gas or concentrated hydrochloric acid in ethanol. Excess acid must be removed under vacuum to avoid impurities.
- Key Reagents: Sodium borohydride (NaBH₄) for reduction, potassium permanganate (KMnO₄) for oxidation (if intermediates require functional group conversion), and dichloromethane (DCM) as a solvent for extraction .
- Purity Optimization: Recrystallization from ethanol/water mixtures (70:30 v/v) improves crystallinity. Purity >98% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., grinding), employ N95 masks.
- Spill Management: Avoid water contact to prevent dissolution into drains. Collect solids mechanically using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Stability studies indicate <5% decomposition over 12 months under these conditions .
(Advanced) How can researchers resolve contradictory data in pharmacological studies, such as inconsistent receptor-binding affinities?
Answer:
Contradictions often arise from variations in assay conditions or stereochemical impurities. Methodological solutions include:
- Stereochemical Purity Analysis: Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to confirm enantiomeric excess. Even 5% impurity in the (R)-isomer can alter binding kinetics .
- Assay Standardization: Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C). For receptor-binding assays (e.g., serotonin receptors), use radiolabeled ligands (³H-LSD) with non-specific binding corrected by 10 µM ketanserin .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to validate binding poses. Compare results with structural analogs like 2-(3-chlorophenoxy)propan-1-amine hydrochloride to identify steric or electronic mismatches .
(Advanced) What advanced techniques are recommended for analyzing structure-activity relationships (SAR) of derivatives?
Answer:
- X-ray Crystallography: Resolve the hydrochloride salt’s crystal structure to identify hydrogen-bonding networks (e.g., N–H···Cl interactions) influencing solubility and stability .
- Metabolic Profiling: Incubate derivatives with liver microsomes (human or rodent) and analyze metabolites via LC-MS. Look for demethylation or oxidation products affecting bioavailability .
- Dynamic SAR Mapping: Use time-resolved fluorescence spectroscopy to monitor conformational changes in target proteins (e.g., GPCRs) upon derivative binding .
(Advanced) How can reaction conditions be optimized for regioselective functionalization of the o-tolyl group?
Answer:
- Electrophilic Aromatic Substitution (EAS): Direct substitution using HNO₃/H₂SO₄ at –10°C favors para positions, but steric hindrance from the methyl group in o-tolyl derivatives shifts selectivity. Use DFT calculations (Gaussian 16) to predict activation energies for competing pathways .
- Catalytic Systems: Copper-mediated amidation (e.g., CuI/1,10-phenanthroline) under inert atmospheres improves regioselectivity. Monitor progress via ¹H NMR (disappearance of amine protons at δ 2.8 ppm) .
- Protection/Deprotection: Temporarily protect the amine with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during EAS. Deprotect with TFA/DCM (1:4 v/v) post-functionalization .
(Basic) What analytical methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) shows characteristic peaks: δ 1.2–1.5 ppm (propanamine CH₂), δ 2.3 ppm (o-tolyl CH₃), δ 7.1–7.4 ppm (aromatic protons) .
- Mass Spectrometry (MS): ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 170.1 (calculated for C₁₀H₁₆ClN). Fragmentation patterns distinguish it from isomers .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%). Deviations indicate hydration or solvent retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
